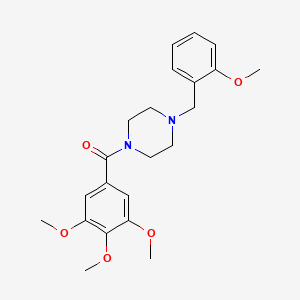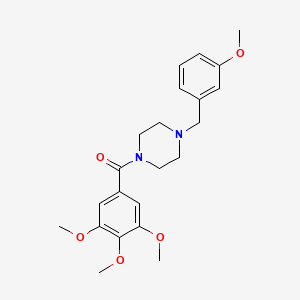![molecular formula C21H19NO6S B3459533 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B3459533.png)
4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid
Descripción general
Descripción
4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid, also known as CSB, is a sulfonamide compound that has shown potential in various scientific research applications. This compound has gained attention due to its unique chemical structure and its ability to inhibit certain enzymes in the body.
Mecanismo De Acción
The mechanism of action of 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid involves its ability to bind to the active site of the enzyme and form a stable complex. This binding prevents the enzyme from carrying out its normal function, leading to its inhibition. The exact mechanism of action of 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid is still being studied, but it is believed to involve the formation of a covalent bond between the sulfonamide group of 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid and the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid are mainly related to its ability to inhibit certain enzymes in the body. This inhibition can lead to a decrease in the production of certain metabolites, which can have various physiological effects. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can be useful in the treatment of glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid is its ability to selectively inhibit certain enzymes without affecting others. This selectivity can be useful in the development of new drugs that target specific enzymes. However, one of the limitations of 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid. One direction is to study its potential use in the treatment of various diseases such as cancer, epilepsy, and glaucoma. Another direction is to develop new analogs of 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid that have improved solubility and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid and its effects on various enzymes in the body.
Conclusion
In conclusion, 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid is a sulfonamide compound that has shown potential in various scientific research applications. Its ability to selectively inhibit certain enzymes in the body makes it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.
Aplicaciones Científicas De Investigación
4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid is its use as an enzyme inhibitor. 4-[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. This inhibition can be useful in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
4-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S/c23-19-17-11-10-16(29(27,28)15-8-6-13(7-9-15)21(25)26)12-18(17)20(24)22(19)14-4-2-1-3-5-14/h6-12,14H,1-5H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQGTGAITQKBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dimethyl-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3459452.png)



![1-[4-(methylthio)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B3459478.png)

![2-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3459508.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B3459524.png)
![4-{[2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl]sulfonyl}benzoic acid](/img/structure/B3459526.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3459530.png)
![2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3459541.png)
![2-({[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B3459544.png)
![10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine](/img/structure/B3459556.png)
![[2-(2,4-dichlorophenoxy)ethyl][4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B3459561.png)